Octadecyltriethoxysilane
Overview
Description
Octadecyltriethoxysilane: is an organosilicon compound with the chemical formula C24H52O3Si . It is a colorless to pale yellow liquid that is commonly used as a surface modifier due to its hydrophobic properties. The compound is known for its ability to form self-assembled monolayers on various substrates, making it valuable in a wide range of applications, including coatings, adhesives, and nanotechnology.
Mechanism of Action
Target of Action
Octadecyltriethoxysilane is a type of organosilicon compound . It is primarily used as a surface-active agent and lubricant . The primary targets of this compound are the surfaces of various materials, where it forms a thin layer that modifies the surface properties .
Mode of Action
This compound interacts with the surface of the target material, forming a thin layer that modifies the surface properties . This interaction is primarily due to the chemical structure of this compound, which allows it to bind to the surface and create a protective layer .
Biochemical Pathways
It is known that this compound can modify the surface properties of various materials, potentially affecting their interaction with other substances .
Pharmacokinetics
Given its use as a surface-active agent and lubricant, it is likely that these properties would be influenced by the specific application and environment in which this compound is used .
Result of Action
The primary result of this compound’s action is the modification of surface properties of various materials . This can include changes in the material’s hydrophobicity, lubricity, and resistance to various forms of degradation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of moisture can influence the binding of this compound to a surface . Additionally, the temperature and pH of the environment can also affect the stability and efficacy of this compound .
Biochemical Analysis
Cellular Effects
Octadecyltriethoxysilane has been used for surface modification of Zinc Oxide (ZnO) films in hybrid organic-inorganic device applications . The modification of ZnO films with this compound can influence the electronic properties of these devices
Molecular Mechanism
It is known that this compound can form strong covalent bonds with silicon oxide
Temporal Effects in Laboratory Settings
It has been reported that this compound treatments of thin film ZnO produced by sol-gel decomposition were stable for long periods .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyltriethoxysilane is typically synthesized through the reaction of octadecyltrichlorosilane with ethanol. The reaction proceeds as follows: [ \text{C18H37SiCl3} + 3 \text{C2H5OH} \rightarrow \text{C18H37Si(OC2H5)3} + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is refluxed for several hours, and the product is purified by distillation.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
-
Hydrolysis and Condensation: Octadecyltriethoxysilane readily undergoes hydrolysis in the presence of water, forming silanols. These silanols can further condense to form siloxane bonds, leading to the formation of cross-linked networks. [ \text{C18H37Si(OC2H5)3} + 3 \text{H2O} \rightarrow \text{C18H37Si(OH)3} + 3 \text{C2H5OH} ] [ 2 \text{C18H37Si(OH)3} \rightarrow \text{C18H37Si-O-SiC18H37} + 3 \text{H2O} ]
-
Surface Modification: this compound is commonly used to modify surfaces by forming self-assembled monolayers. The silane groups react with hydroxyl groups on the substrate, forming strong covalent bonds. [ \text{C18H37Si(OC2H5)3} + \text{Surface-OH} \rightarrow \text{Surface-O-SiC18H37} + 3 \text{C2H5OH} ]
Common Reagents and Conditions:
Reagents: Water, ethanol, substrates with hydroxyl groups.
Conditions: Anhydrous conditions for synthesis, ambient conditions for surface modification.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Surface Modification: Covalently bonded monolayers on substrates.
Scientific Research Applications
Chemistry:
Surface Modification: Used to create hydrophobic surfaces on various materials, including glass, metals, and polymers.
Nanotechnology: Employed in the fabrication of nanostructures and nanocomposites.
Biology:
Biocompatible Coatings: Applied to medical devices to improve biocompatibility and reduce biofouling.
Cell Culture: Used to modify surfaces for cell culture applications, enhancing cell adhesion and growth.
Medicine:
Drug Delivery: Utilized in the development of drug delivery systems, where it helps in the controlled release of therapeutic agents.
Diagnostic Tools: Incorporated into diagnostic devices to improve sensitivity and specificity.
Industry:
Coatings and Adhesives: Used in the formulation of coatings and adhesives to enhance water repellency and adhesion properties.
Textiles: Applied to textiles to impart water and stain resistance.
Comparison with Similar Compounds
Octadecyltrimethoxysilane: Similar in structure but contains methoxy groups instead of ethoxy groups.
Hexadecyltrimethoxysilane: Contains a shorter alkyl chain (hexadecyl) and methoxy groups.
Triethoxyoctylsilane: Contains a shorter alkyl chain (octyl) and ethoxy groups.
Uniqueness: Octadecyltriethoxysilane is unique due to its long alkyl chain (octadecyl) and ethoxy groups, which provide a balance between hydrophobicity and reactivity. This makes it particularly effective for creating durable, hydrophobic coatings and modifying surfaces for various applications.
Properties
IUPAC Name |
triethoxy(octadecyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25-6-2,26-7-3)27-8-4/h5-24H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMJEGJVKFTGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
155828-83-4 | |
Record name | Silane, triethoxyoctadecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155828-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90224778 | |
Record name | Stearyl triethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | n-Octadecyltriethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16048 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7399-00-0 | |
Record name | Octadecyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7399-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearyl triethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearyl triethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxyoctadecylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL TRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VN9P25L8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Octadecyltriethoxysilane interact with surfaces?
A1: this compound primarily interacts with surfaces through its triethoxysilane headgroup. This headgroup undergoes hydrolysis in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various substrates, such as glass, silica, mica, and metal oxides, forming strong covalent Si-O-Si bonds [, , , , , ]. This process leads to the formation of a self-assembled monolayer (SAM) with the long hydrophobic octadecyl chains oriented outward [, , , , , ].
Q2: Can this compound modify the wettability of a surface?
A2: Yes, this compound modification renders surfaces hydrophobic due to the presence of the outward-pointing, nonpolar octadecyl chains [, , , , , , ]. The degree of hydrophobicity can be controlled by factors like the concentration of OTES in the deposition solution, the presence of other alkylsilanes in the SAM, and the substrate's properties [, ].
Q3: What are the advantages of using this compound for surface modification?
A3: this compound offers several advantages: * Strong Binding: It forms robust, covalently bound monolayers on various substrates [, , , , , ]. * Tunable Properties: The resulting surface properties, such as wettability, can be tuned by adjusting the preparation conditions and incorporating other molecules in the monolayer [, ]. * Versatility: It can be applied to a wide range of materials, including glass, silica, mica, and metal oxides [, , , , , ].
Q4: Are there limitations to using this compound for surface modification?
A4: Yes, some limitations include: * Sensitivity to Moisture: OTES is susceptible to hydrolysis in humid environments, which can affect the quality and stability of the monolayer [, ]. * Limited Stability at High Temperatures: The monolayer can degrade at elevated temperatures, limiting its use in high-temperature applications [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C24H52O3Si, and its molecular weight is 404.76 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize this compound?
A6: Common techniques include: * Infrared Spectroscopy (IR): Used to identify the presence of specific functional groups, such as Si-O-Si bonds in the formed monolayer, C-H stretching vibrations from the octadecyl chain, and Si-O-C vibrations from the ethoxy groups [, , , ]. * Nuclear Magnetic Resonance Spectroscopy (NMR): Provides information about the chemical environment of silicon atoms within the monolayer, especially useful for characterizing cross-linking [, ]. * X-ray Photoelectron Spectroscopy (XPS): Offers surface-sensitive elemental composition and chemical state information, helpful in confirming the presence of silicon and carbon from OTES on the modified surface [, ].
Q7: How does humidity affect the stability of this compound monolayers?
A7: High humidity can compromise monolayer stability by promoting hydrolysis of unreacted ethoxy groups and disrupting the hydrophobic nature of the surface []. This can lead to decreased hydrophobicity and potentially compromise the intended functionality of the modified surface.
Q8: What strategies can be employed to improve the stability of this compound monolayers in humid environments?
A8: Strategies include: * Thorough Curing: Ensuring complete hydrolysis and condensation of the silane headgroups during preparation can enhance stability []. * Post-Treatment Modification: Applying additional layers or treatments to protect the monolayer from moisture can be beneficial [].
Q9: How is this compound utilized in chromatography?
A9: this compound is a common stationary phase in reversed-phase liquid chromatography []. It provides a hydrophobic surface that interacts with nonpolar analytes, allowing for their separation based on their hydrophobicity.
Q10: What are the advantages of using this compound in the fabrication of organic field-effect transistors (OFETs)?
A10: Modifying substrates with this compound in OFET fabrication can improve device performance by: * Reducing Interface Trap Density: The monolayer passivates the substrate surface, minimizing charge trapping and improving charge carrier mobility []. * Lowering Surface Energy: This promotes better film formation and morphology of the organic semiconductor layer, further enhancing charge transport [].
Q11: Can this compound be used in drug delivery applications?
A11: While not directly a drug itself, this compound’s ability to modify surface properties, such as hydrophobicity, finds use in drug delivery research []. For example, it can be used to modify the surface of nanoparticles, controlling their interaction with biological systems and potentially improving drug loading or release profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.